molecular formula C16H18FNO4 B2560810 2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide CAS No. 1798483-48-3

2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide

Cat. No. B2560810
CAS RN: 1798483-48-3
M. Wt: 307.321
InChI Key: JTHBERUPWPTBLL-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide, also known as FFA4 agonist, is a chemical compound that has been extensively researched in the field of pharmacology. This compound has shown promising results in various scientific studies, making it a potential candidate for future drug development.

Scientific Research Applications

Pharmacological Research

Research on compounds like acetaminophen highlights the importance of understanding the metabolic pathways and genetic differences in drug metabolism, which could shed light on the pharmacological applications of 2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide (Li-zi Zhao & G. Pickering, 2011). Such research is crucial for identifying potential therapeutic applications and understanding the biochemical interactions within the body.

Environmental Chemistry and Toxicology

The environmental fate and behavior of emerging organic pollutants, including acetamide and formamide derivatives, have been extensively studied. These works emphasize the importance of evaluating the environmental impact and degradation pathways of chemical compounds (G. Kennedy, 2001). Understanding these aspects can inform the safe and sustainable use of chemicals like 2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide in various applications.

Therapeutic Potential and Drug Development

The exploration of new drugs for depression treatment, such as AMPA receptor agonists, underscores the ongoing search for compounds with novel mechanisms of action that can offer therapeutic benefits (Chun Yang et al., 2012). This suggests that compounds with unique biochemical properties, potentially including 2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide, could be of interest in developing new treatments for various conditions.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4/c1-16(20,9-12-5-4-8-21-12)11-18-15(19)10-22-14-7-3-2-6-13(14)17/h2-8,20H,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHBERUPWPTBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)COC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide

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